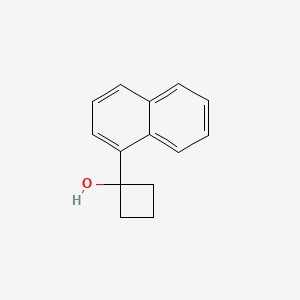

Cyclobutanol, 1-(1-naphthalenyl)-

Description

Significance of Cyclobutanol (B46151) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Cyclobutane (B1203170) derivatives are valuable building blocks in organic synthesis due to their inherent ring strain, which facilitates a variety of chemical transformations. acs.orgresearchgate.net This strain energy, typically around 26 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions, allowing for the construction of more complex molecular architectures. nih.gov The versatility of cyclobutane derivatives is demonstrated by their use in ring-opening, ring-contraction, and ring-expansion reactions, leading to the synthesis of diverse carbocyclic and heterocyclic systems. acs.orgconsensus.app

In medicinal chemistry, the incorporation of the cyclobutane motif into drug candidates is a growing strategy to enhance pharmacological properties. nih.gov The unique puckered structure of the cyclobutane ring can be used to replace larger cyclic systems, improve metabolic stability, and direct the orientation of key pharmacophore groups. nih.gov For instance, cyclobutane-containing compounds have shown potential as antimicrobial agents and have been investigated in the context of autoimmune diseases and central nervous system disorders. nih.govnih.gov The ability of cyclobutane rings to act as bioisosteres for other functional groups, such as alkenes, further highlights their importance in drug design. nih.gov

Structural Characteristics and Unique Reactivity of Strained Four-Membered Carbocycles

The chemistry of four-membered carbocycles is dominated by their inherent ring strain. This strain arises from angle strain (deviation from the ideal tetrahedral angle of 109.5°), torsional strain (eclipsing interactions between adjacent C-H bonds), and transannular strain (interactions across the ring). The C-C bonds in cyclobutane are also noted to be longer and possess increased π-character compared to their acyclic counterparts. nih.gov

This stored energy makes cyclobutanes susceptible to a variety of ring-opening reactions under thermal, photochemical, or catalytic conditions. acs.orgnih.gov These reactions can be highly stereoselective, providing a powerful tool for the synthesis of complex molecules with defined stereochemistry. acs.org For example, the electrocyclic ring-opening of cyclobutenes is a well-studied and predictable process. acs.org Furthermore, transition metals can catalyze the activation of C-C bonds in cyclobutanes, leading to novel synthetic transformations. nih.gov

Importance of Aryl Substituents, Specifically Naphthalenyl, on Cyclobutanol Scaffolds

The presence of an aryl substituent, such as a naphthalenyl group, on a cyclobutanol scaffold can significantly influence its reactivity and potential applications. The bulky and electronically rich naphthalenyl group can exert steric and electronic effects on the cyclobutanol ring.

The naphthalene (B1677914) moiety itself is a versatile platform in medicinal chemistry, with a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijpsjournal.com The incorporation of a naphthalenyl group into a cyclobutanol structure could therefore lead to novel compounds with interesting pharmacological profiles. The cytotoxic nature of naphthalene metabolites, such as epoxides and naphthoquinones, is attributed to their covalent interaction with cellular proteins. nih.gov

From a synthetic perspective, the naphthalenyl group can influence the regioselectivity and stereoselectivity of reactions involving the cyclobutanol ring. For example, in transition metal-catalyzed C-C bond activation, the nature of the aryl substituent can affect the coordination of the metal center and the subsequent bond cleavage.

Overview of Research Domains and Objectives for 1-(1-naphthalenyl)cyclobutanol

Research on 1-(1-naphthalenyl)cyclobutanol and related compounds is primarily focused on a few key areas:

Synthesis and Methodology Development: The development of efficient and stereoselective methods for the synthesis of 1-(1-naphthalenyl)cyclobutanol is a fundamental objective. This includes exploring various synthetic routes, such as the reaction of naphthalenyl organometallic reagents with cyclobutanone (B123998).

Reactivity Studies: Investigating the unique reactivity of 1-(1-naphthalenyl)cyclobutanol is crucial. This involves studying its behavior in various chemical transformations, particularly ring-opening reactions initiated by acid, base, or transition metal catalysts. A key goal is to understand how the naphthalenyl group influences the outcome of these reactions compared to other aryl-substituted cyclobutanols.

Applications in Organic Synthesis: A major research domain is the application of 1-(1-naphthalenyl)cyclobutanol as a synthetic intermediate. Its ability to undergo stereocontrolled ring-opening reactions makes it a valuable precursor for the synthesis of complex molecules containing the naphthalene moiety.

Medicinal Chemistry Exploration: Given the known biological activities of both cyclobutane and naphthalene derivatives, there is significant interest in exploring the potential of 1-(1-naphthalenyl)cyclobutanol and its analogs as new therapeutic agents. This includes screening for various biological activities and understanding the structure-activity relationships.

Table 1: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cyclobutanol, 1-(1-naphthalenyl)- |

| Cyclobutanone |

| 1-Naphthol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74685-79-3 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-naphthalen-1-ylcyclobutan-1-ol |

InChI |

InChI=1S/C14H14O/c15-14(9-4-10-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,9-10H2 |

InChI Key |

NEJZZFOIGWWTLU-UHFFFAOYSA-N |

SMILES |

C1CC(C1)(C2=CC=CC3=CC=CC=C32)O |

Canonical SMILES |

C1CC(C1)(C2=CC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Naphthalenyl Cyclobutanol and Analogous Cyclobutanol Scaffolds

Direct Construction of the 1-(1-naphthalenyl)cyclobutanol Core

The most straightforward conceptual approach to 1-(1-naphthalenyl)cyclobutanol involves the addition of a naphthalene-based nucleophile to a cyclobutanone (B123998) precursor.

Grignard or Organolithium Additions to Naphthalenyl Cyclobutanones (Hypothetical Pathways)

The addition of Grignard reagents or organolithium compounds to ketones and aldehydes is a fundamental and widely used method for forming carbon-carbon bonds and synthesizing alcohols. dalalinstitute.comlibretexts.orgyoutube.com In a hypothetical synthesis of 1-(1-naphthalenyl)cyclobutanol, 1-naphthylmagnesium bromide or 1-naphthyllithium would be reacted with cyclobutanone.

The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of cyclobutanone. youtube.com This addition results in the formation of a magnesium or lithium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the tertiary alcohol, 1-(1-naphthalenyl)cyclobutanol. dalalinstitute.comyoutube.com

It is crucial to perform these reactions under anhydrous conditions, as both Grignard and organolithium reagents are strong bases and will react with water, deprotonating it to form the corresponding hydrocarbon (naphthalene in this case) and rendering the reagent inactive for the desired carbonyl addition. libretexts.org The reactivity of these organometallic reagents is significant, and their reactions with carbonyls are typically irreversible due to the much greater stability of the resulting alkoxide compared to the initial carbanion. youtube.com

Hypothetical Reaction Scheme:

Cycloaddition-Based Routes to Substituted Cyclobutanols

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful and common methods for constructing cyclobutane (B1203170) rings. nih.govnih.gov These reactions can be mediated by various means, including photochemistry and high pressure.

Intermolecular [2+2] Cycloadditions (e.g., photocatalyst-mediated)

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis. baranlab.org These reactions can be initiated by direct irradiation or through the use of a photocatalyst. In the context of synthesizing substituted cyclobutanols, a photocatalyst can facilitate the [2+2] cycloaddition of an alkene with an appropriate reaction partner.

Visible-light photocatalysis, often employing ruthenium or iridium complexes, has emerged as a mild and efficient method for promoting [2+2] cycloadditions. capes.gov.bryoutube.com For instance, Ru(bpy)32+ can catalyze the cycloaddition of both electron-deficient and electron-rich olefins. capes.gov.br The mechanism often involves the photocatalyst absorbing visible light and reaching an excited state. This excited state can then transfer its energy to a substrate, such as a styrene (B11656) derivative, promoting it to a triplet state which then undergoes the cycloaddition. youtube.com This approach has been successfully used in the synthesis of various cyclobutane-containing natural products and their analogs. nih.gov

A general strategy could involve the photocatalyzed [2+2] cycloaddition of a vinylnaphthalene with a suitable ketene (B1206846) equivalent or enol ether, followed by functional group manipulation to yield the target cyclobutanol (B46151). The regioselectivity and stereoselectivity of these reactions are critical considerations and can often be controlled by the choice of catalyst, solvent, and substrates. acs.orgsci-hub.se

Hyperbaric [2+2] Cycloaddition Strategies for Cyclobutane Derivatization

High-pressure, or hyperbaric, conditions can be employed to promote [2+2] cycloaddition reactions that may be inefficient at atmospheric pressure. This methodology has been utilized to synthesize libraries of substituted cyclobutanols for applications in drug discovery. ru.nlresearchgate.net

A notable example is the hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether, which forms the core cyclobutane structure. ru.nlresearchgate.net The reaction is typically carried out at pressures around 15 kbar. ru.nl The resulting cyclobutane adducts contain functionalities that can be further derivatized to introduce a range of substituents, demonstrating the utility of this approach for creating diverse molecular scaffolds. ru.nlresearchgate.net This strategy allows for the construction of 1,3-disubstituted cyclobutanes, which are valuable as conformationally restricted isosteres in medicinal chemistry. researchgate.net

Below is a table summarizing the optimization of a hyperbaric [2+2] cycloaddition reaction to synthesize a cyclobutane precursor.

| Entry | Equivalents of Vinyl Ether | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.5 | 20 | 19 | 45 |

| 2 | 3 | 20 | 19 | 71 |

| 3 | 5 | 20 | 19 | 74 |

| 4 | 3 | 20 | 65 | 78 |

| 5 | 3 | 50 | 4 | 65 |

| 6 | 3 | 50 | 8 | 80 |

| 7 | 3 | 50 | 19 | 83 |

| 8 | 3 | 80 | 19 | 63 |

Table based on data from "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions". ru.nl

Strain-Release-Driven Annulations (e.g., Donor-Acceptor Cyclobutanes)

Donor-acceptor (D-A) cyclobutanes are highly reactive intermediates whose utility in synthesis is driven by the release of ring strain. nih.govdntb.gov.ua These compounds can undergo a variety of transformations, including cycloadditions and ring-opening reactions, to form more complex cyclic and heterocyclic systems. nih.govdntb.gov.ua

The principle behind this strategy is that the cyclobutane ring, substituted with both an electron-donating and an electron-withdrawing group, is activated towards ring-opening upon treatment with a Lewis acid. The resulting zwitterionic intermediate can then be trapped by a suitable reaction partner. While this methodology has been more extensively explored with donor-acceptor cyclopropanes, the analogous reactivity of D-A cyclobutanes offers a powerful tool for synthesis. nih.govnih.gov For instance, Lewis acid-catalyzed [4+2] and [4+4] cycloadditions of D-A cyclobutanes have been developed to access spirocyclic and eight-membered heterocyclic structures, respectively. dntb.gov.ua

Rearrangement and Ring Expansion Methodologies

Rearrangement and ring expansion reactions provide an alternative and powerful approach to the synthesis of cyclobutanol derivatives. These methods often start from smaller, more readily available ring systems.

One common strategy involves the acid-catalyzed rearrangement of cyclopropylcarbinols. orgsyn.org For example, the treatment of cyclopropylcarbinol with aqueous hydrochloric acid leads to its conversion into a mixture of products containing a significant amount of cyclobutanol. orgsyn.org This rearrangement proceeds through a carbocationic intermediate where the migration of a cyclopropane (B1198618) bond leads to the formation of the four-membered ring.

Another important class of reactions is the ring expansion of cyclobutanols themselves to form larger rings, such as cyclopentanones. acs.org Gold(I)-catalyzed ring expansion of alkynylcyclobutanols is a notable example, providing a stereospecific method for synthesizing highly substituted cyclopentanones. acs.org While this leads away from the cyclobutanol core, it highlights the synthetic utility of cyclobutanols as precursors to other ring systems.

Furthermore, enantioselective organocatalyzed fluorination-induced Wagner-Meerwein rearrangements of allylic cyclobutanols have been developed. nih.gov This tandem reaction, using a chiral phosphoric acid and a fluorinating agent, results in a ring-expanded product with high enantioselectivity. nih.gov

Acid-Catalyzed Rearrangement of Cyclopropylcarbinols to Cyclobutanols

The acid-catalyzed rearrangement of cyclopropylcarbinols represents a classical yet powerful method for the construction of cyclobutane rings. This transformation, often referred to as a Wagner-Meerwein-type rearrangement, proceeds through a stabilized cyclopropylcarbinyl cation which can rearrange to a more stable cyclobutyl cation before being trapped by a nucleophile, typically water, to afford the corresponding cyclobutanol. The efficiency and selectivity of this rearrangement are highly dependent on the substitution pattern of the cyclopropylcarbinol and the nature of the acidic catalyst. While direct examples for the synthesis of 1-(1-naphthalenyl)cyclobutanol via this method are not extensively documented in recent literature, the general principles can be applied to its synthesis starting from a suitably substituted 1-naphthyl cyclopropylcarbinol.

Stereospecific Ring Contraction from Pyrrolidine (B122466) Derivatives

A more recent and highly stereoselective approach to cyclobutane synthesis involves the ring contraction of pyrrolidine derivatives. nih.govacs.org This method offers a unique entry into complex cyclobutane scaffolds with a high degree of stereocontrol. The reaction typically proceeds via the formation of a 1,1-diazene from the pyrrolidine, which then undergoes nitrogen extrusion to generate a 1,4-biradical intermediate. nih.gov This biradical rapidly cyclizes to form the cyclobutane ring, often with high stereoretention. nih.gov The stereospecificity of this process is a key advantage, allowing for the synthesis of enantiopure cyclobutanes from readily available chiral pyrrolidines. acs.org

The reaction is initiated by an electrophilic amination of the pyrrolidine, often using an in situ generated iodonitrene species, to form a reactive 1,1-diazene intermediate. acs.org Subsequent nitrogen extrusion leads to the formation of the 1,4-biradical, which then collapses to the cyclobutane product. acs.org This methodology has been successfully applied to the synthesis of a variety of substituted cyclobutanes, including those with multiple contiguous stereocenters.

A formal synthesis of the natural product piperarborenine B has been accomplished using this ring contraction strategy, highlighting its utility in the synthesis of complex molecules. nih.gov

| Starting Pyrrolidine | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| trans-pyrrolidine 49 | trans-cyclobutane 50 | >20:1 | >99% |

Table 1: Stereoselective ring contraction of a pyrrolidine derivative. Data sourced from acs.org.

Oxidative Ring Expansion (e.g., Methylenecyclopropanes to Cyclobutanones)

Oxidative ring expansion of methylenecyclopropanes (MCPs) provides a versatile route to cyclobutanones, which can be readily reduced to the corresponding cyclobutanols. nih.gov This method involves the oxidation of the exocyclic double bond of the MCP, which triggers a ring expansion to form the four-membered ring. Various reagents can be employed for this transformation, with the choice of oxidant influencing the reaction outcome.

One approach involves a titanium-catalyzed oxidative amination of MCPs with diazenes, which selectively generates branched α-methylene imines. These imines can then be hydrolyzed to the corresponding α-methylene cyclobutanones. nih.gov The regioselectivity of the ring-opening is dependent on the substituents on the cyclopropane ring. nih.gov

Functionalization of Pre-existing Cyclobutane and Bicyclo[1.1.0]butane Frameworks

The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them valuable precursors for the synthesis of functionalized cyclobutanes through strain-release functionalization. rsc.orgrsc.orgscienovate.comresearchgate.net The central C1-C3 bond of BCBs possesses significant p-character, rendering it susceptible to reactions with a variety of reagents. rsc.org

Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)

A recently developed method for the 1,3-difunctionalization of BCBs is the diastereoselective 1,3-nitrooxygenation. rsc.orgrsc.orgresearchgate.netresearchgate.net This catalyst-free reaction utilizes tert-butylnitrite and TEMPO to introduce both a nitro group and an oxygen-containing functionality across the central bond of the BCB, affording 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. rsc.orgrsc.orgresearchgate.net The reaction is scalable and can be performed under open-air conditions. rsc.orgresearchgate.net

The proposed mechanism involves the generation of a NO₂ radical which adds to the central C-C bond of the BCB, leading to a cyclobutyl radical intermediate. This radical is then trapped by TEMPO to yield the 1,3-difunctionalized product. researchgate.net Interestingly, while the initial trapping may not be highly stereoselective, isomerization during purification on silica (B1680970) gel often leads to the thermodynamically more stable syn-isomer with high diastereoselectivity. rsc.org

A model substrate, bicyclo[1.1.0]butan-1-yl(naphthalen-2-yl)methanone, which is structurally related to the target compound, has been shown to undergo this transformation. researchgate.net

| BCB Substrate | Product | Yield | Diastereomeric Ratio (d.r.) |

| Bicyclo[1.1.0]butan-1-yl(naphthalen-2-yl)methanone | 1,3-nitrooxygenated product | 38% (NMR yield) | - |

| ortho-Methyl substituted phenyl keto-BCB | 1,3-nitrooxygenated product | 76% | - |

| Various aryl keto-BCBs | Corresponding 1,3-nitrooxygenated products | 74-92% | 8:1 to >20:1 |

Table 2: Diastereoselective 1,3-nitrooxygenation of various bicyclo[1.1.0]butanes. Data sourced from researchgate.net.

The addition of organocuprates to BCBs, followed by trapping of the resulting enolate with an electrophile, is a powerful method for the synthesis of densely functionalized cyclobutanes. scienovate.com This approach allows for the introduction of two new substituents at the 1- and 3-positions of the cyclobutane ring. While this method can lead to the formation of multiple stereoisomers, it offers a versatile route to complex cyclobutane structures. rsc.org

The reaction is initiated by the conjugate addition of an organocuprate to an electron-deficient BCB, such as one bearing an ester or ketone group at a bridgehead position. This creates a cyclobutyl enolate which can then be intercepted by a variety of electrophiles. The stereochemical outcome of the reaction can be influenced by the nature of the organocuprate, the electrophile, and the reaction conditions. The development of stereoselective versions of this reaction remains an active area of research. scienovate.com

1,3-Carbothiolation and 1,3-Carboheterodifunctionalization

The 1,3-difunctionalization of cyclobutane rings represents a powerful strategy for installing multiple substituents with defined spatial relationships. While specific examples detailing the 1,3-carbothiolation for the direct synthesis of 1-(1-naphthalenyl)cyclobutanol are not prevalent in the literature, the general methodology provides a framework for its potential synthesis. This approach would typically involve the ring-opening of a cyclobutane precursor, followed by the sequential or concerted addition of a carbon-based nucleophile (such as a naphthalenyl Grignard or organolithium reagent) and a thiol-containing electrophile across a 1,3-position. The reactivity of group 15 biradicals in forming planar four-membered heterocycles highlights the diverse reactivity of cyclobutane-like structures. rsc.org

Boronate-Mediated 1,3-Carbodifunctionalization

Boron-based reagents, particularly boronic acids and their derivatives, are versatile tools in organic synthesis. Boronic acids are known to form stable boronate esters with 1,2- and 1,3-diols, a property that is widely exploited for cellular delivery and sensing applications. nih.gov In the context of synthesis, boronate-mediated reactions can facilitate the functionalization of cyclobutanol scaffolds. A hypothetical route to a 1,3-difunctionalized cyclobutane could involve the reaction of a cyclobutanol precursor with a boronic acid. This interaction could activate the cyclobutane ring for subsequent carbon-carbon bond formation. For instance, palladium-catalyzed reactions involving boronic acids are known to be effective for creating C-C bonds, and this could be adapted for the introduction of a naphthalenyl group onto a pre-functionalized cyclobutane. epa.gov

Sequential C–H/C–C Functionalization Strategies (e.g., Norrish-Yang Cyclization)

The Norrish-Yang cyclization is a classic photochemical reaction that provides an elegant route to cyclobutanols from ketones bearing a γ-hydrogen atom. nih.gov This intramolecular C-H functionalization proceeds via UV irradiation of the ketone, which promotes the molecule to an excited diradical state. This diradical then abstracts a γ-hydrogen, leading to the formation of a 1,4-biradical intermediate that cyclizes to form the cyclobutanol ring. nih.govrsc.org This method is a prime candidate for the synthesis of 1-(1-naphthalenyl)cyclobutanol.

The logical precursor for this synthesis would be 1-(naphthalen-1-yl)butan-1-one. Upon photo-irradiation, the carbonyl group would be excited, leading to the abstraction of a hydrogen atom from the γ-carbon of the butyl chain. The resulting 1,4-diradical would then undergo ring closure to yield the target molecule, 1-(1-naphthalenyl)cyclobutanol. The process often competes with Norrish Type II cleavage, which results in fragmentation products. nih.gov The efficiency and diastereoselectivity of the cyclization can be influenced by factors such as the substitution pattern and the presence of hydrogen bonding. nih.gov

Table 1: Proposed Norrish-Yang Cyclization for 1-(1-Naphthalenyl)cyclobutanol

| Reactant | Key Process | Intermediate | Product |

| 1-(Naphthalen-1-yl)butan-1-one | Photo-irradiation (UV), Intramolecular γ-hydrogen abstraction | 1,4-Diradical | 1-(1-Naphthalenyl)cyclobutanol |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a diverse and powerful toolkit for the construction and functionalization of complex organic molecules, including cyclobutane derivatives.

Palladium-Catalyzed Alkylation and Functionalization of Cyclobutanol Precursors

Palladium catalysis is a cornerstone of modern organic synthesis. In the context of cyclobutane chemistry, palladium catalysts can be employed for various transformations, including the synthesis of spirocyclic cyclobutanes and the annulation of internal alkynes to form naphthalene (B1677914) structures. nih.govnih.gov Palladium-catalyzed reactions can be used to construct the 1-(1-naphthalenyl)cyclobutanol framework through several conceptual pathways. One such approach involves the intramolecular Heck cyclization, where palladium nanoparticles can catalyze the formation of ring systems. rsc.org

A plausible strategy could involve a palladium-catalyzed cross-coupling reaction. For example, a pre-formed cyclobutanol derivative bearing a leaving group (e.g., a halide or triflate) could be coupled with a naphthalenylboronic acid (a Suzuki-Miyaura coupling) or a naphthalenyl organostannane (a Stille coupling) to introduce the naphthalenyl moiety. Alternatively, palladium catalysts can facilitate tandem reactions, such as a 1,1-insertion/4-exo-trig process, to generate spirocyclic vinylcyclobutanes. nih.gov

Ligand-Controlled Regiodivergent Aminocarbonylation

While not a method for synthesizing the cyclobutanol ring itself, ligand-controlled regiodivergent aminocarbonylation is a state-of-the-art technique for the functionalization of pre-existing tertiary alcohols, such as 1-(1-naphthalenyl)cyclobutanol. repec.orgnih.gov This palladium-catalyzed reaction introduces an amide group onto the cyclobutane framework by reacting the cyclobutanol with an amine and carbon monoxide. researchgate.netdntb.gov.ua

A key feature of this methodology is the ability to control the regioselectivity of the product by selecting the appropriate phosphine (B1218219) ligand. repec.orgresearchgate.net Depending on the ligand used, the reaction can be directed to produce either 1,1-disubstituted or 1,2-disubstituted cyclobutanecarboxamides. This allows for the selective synthesis of different constitutional isomers from the same starting material, providing a powerful tool for creating molecular diversity. repec.org For 1-(1-naphthalenyl)cyclobutanol, this reaction would yield either N-substituted 1-(1-naphthalenyl)cyclobutane-1-carboxamides or N-substituted 2-(1-naphthalenyl)cyclobutane-1-carboxamides, which are valuable structures for pharmaceutical development. repec.org

Table 2: Ligand-Controlled Aminocarbonylation of a Tertiary Cyclobutanol

| Starting Material | Reagents | Catalyst System | Potential Products | Key Feature |

| 1-Arylcyclobutanol | Amine, Carbon Monoxide (CO) | Palladium Salt (e.g., Pd(TFA)₂) + Ligand | α-Quaternary Amide or β-Substituted Amide | Regioselectivity is controlled by the choice of ligand (e.g., NIXantphos). researchgate.net |

Reactivity and Reaction Mechanisms of 1 1 Naphthalenyl Cyclobutanol

Ring-Opening Transformations of the Cyclobutane (B1203170) Core

The inherent ring strain of the cyclobutane moiety in 1-(1-naphthalenyl)cyclobutanol makes it susceptible to ring-opening reactions. These transformations can be initiated by acids or transition metals, each leading to distinct reaction pathways and products.

Acid-Catalyzed Ring Opening and Rearrangement

In the presence of an acid catalyst, 1-(1-naphthalenyl)cyclobutanol undergoes ring-opening and rearrangement reactions. This process is driven by the formation of a carbocation intermediate, which then dictates the subsequent structural changes.

The acid-catalyzed reaction is initiated by the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a tertiary carbocation. This carbocation is stabilized by the adjacent naphthyl group. The key step in the rearrangement is a selective β-scission, which involves the cleavage of a carbon-carbon bond within the cyclobutane ring. This scission is regioselective, favoring the cleavage that leads to the most stable carbocation intermediate. The stability of carbocations increases with greater substitution, a principle that governs the direction of these rearrangements. masterorganicchemistry.comyoutube.com The formation of a more stable carbocation is a significant driving force for these reactions. masterorganicchemistry.com

Carbocation rearrangements, such as hydride and alkyl shifts, are common in organic reactions and aim to achieve a more stable electronic state. libretexts.org The stability of the carbocation intermediate is influenced by factors like hyperconjugation and inductive effects, where adjacent alkyl groups help to delocalize the positive charge. youtube.com

Following the β-scission and any subsequent carbocation rearrangements, the reactive intermediate can undergo intramolecular reactions, particularly with the appended naphthalene (B1677914) ring system. This can lead to the formation of angularly fused hydroarenes. The reaction proceeds through an intramolecular Friedel-Crafts-type alkylation, where the carbocationic center attacks the electron-rich naphthalene ring. This process is a powerful method for constructing polycyclic aromatic systems.

Alternatively, depending on the reaction conditions and the specific nature of the carbocation intermediate, the reaction can also yield diarylmethane derivatives. nih.gov These reactions showcase the versatility of the carbocation intermediates derived from 1-(1-naphthalenyl)cyclobutanol in generating diverse molecular architectures.

Transition Metal-Catalyzed Ring Cleavage and Activation

Transition metals, particularly palladium, offer an alternative and powerful avenue for the activation and cleavage of the C(sp³)–C(sp³) bonds in the cyclobutane ring of 1-(1-naphthalenyl)cyclobutanol. acs.org These catalyzed reactions proceed through different mechanistic pathways compared to their acid-catalyzed counterparts, often involving organometallic intermediates.

Under specific palladium catalysis conditions, particularly with the use of bulky phosphine (B1218219) ligands like JohnPhos, 1-arylcyclobutanols can undergo a formal [2+2]-retrocyclization. semanticscholar.org This reaction involves a sequential two-fold cleavage of C(sp³)–C(sp³) bonds. semanticscholar.org The first cleavage is the expected ring-opening of the strained cyclobutane. However, a subsequent cleavage of a now unstrained C(sp³)–C(sp³) bond can occur, leading to the formation of alkene and ketone fragments. semanticscholar.org For 1-(1-naphthalenyl)cyclobutanol, this would theoretically yield 1-vinylnaphthalene (B14741) and acetophenone. This process highlights the ability of palladium catalysts to cleave otherwise robust carbon-carbon single bonds. semanticscholar.org

The choice of ligand is crucial in directing the reaction pathway. While some ligands promote coupling reactions, bulky ligands can facilitate this fragmentation process. semanticscholar.org

A key mechanistic step in many transition metal-catalyzed reactions of cyclobutanols is β-carbon elimination. nih.gov Following the coordination of the hydroxyl group to the metal center (e.g., palladium), the strained C-C bond of the cyclobutane ring can cleave, forming a metallacyclic intermediate, often a palladacycle. acs.orgnih.gov

From this metallacyclic intermediate, a β-carbon elimination can occur. This process involves the transfer of a carbon group from the β-position relative to the metal center, leading to the formation of a σ-alkyl metal species. acs.org This intermediate can then participate in various subsequent reactions, such as reductive elimination to form new C-C bonds. acs.org This pathway has been utilized in the development of ring-opening polymerization of cyclobutanols to produce polyketones. acs.org The ability to control these β-carbon elimination processes is fundamental to harnessing the synthetic potential of cyclobutanol (B46151) derivatives in transition metal catalysis. nih.gov

Nucleophilic and Radical Induced Ring Opening

The strained four-membered ring of 1-(1-naphthalenyl)cyclobutanol is susceptible to cleavage under both nucleophilic and radical conditions, leading to the formation of linear aliphatic compounds. rsc.org

Nucleophilic Ring Opening:

The presence of electron-rich aromatic systems, such as the naphthalene ring, can facilitate nucleophilic ring-opening reactions. rsc.org In the presence of a suitable nucleophile and often catalyzed by a Lewis or Brønsted acid, the cyclobutane ring can open. The reaction is driven by the release of ring strain. rsc.org For instance, alkoxybenzenes and alkoxynaphthalenes have been employed as nucleophiles to open strained rings like cyclopropanes, and similar principles can apply to cyclobutanol derivatives. rsc.org The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation intermediate.

Radical Induced Ring Opening:

Radical-induced ring-opening reactions offer an alternative pathway to cleave the C-C bonds of the cyclobutane ring. rsc.org These reactions are often initiated by the formation of a radical species. For example, photoredox catalysis can be used to generate radicals that induce the ring opening of cyclobutanol derivatives. rsc.org The high strain energy of the cyclobutane ring is a key driving force for these transformations. rsc.org Studies on related systems, such as cyclobutanone (B123998) oxime esters, have demonstrated that radical-induced ring-opening can proceed via selective C-C bond cleavage, leading to the formation of new cyclic structures. rsc.org The mechanism often involves the formation of a cyclobutylcarbinyl radical, which then undergoes ring opening to form a more stable, open-chain radical. rsc.org

Intramolecular Rearrangement Reactions

1-(1-naphthalenyl)cyclobutanol undergoes a variety of intramolecular rearrangements, driven by factors such as the release of ring strain and the formation of more stable intermediates. These rearrangements lead to diverse and often complex molecular architectures.

1,2-Rearrangements (e.g., Hydride and Alkyl Shifts)

Carbocation rearrangements, specifically 1,2-hydride and 1,2-alkyl shifts, are fundamental processes in the chemistry of 1-(1-naphthalenyl)cyclobutanol, particularly under acidic conditions. wikipedia.orglibretexts.org When a carbocation is formed, for instance, by the protonation of the hydroxyl group and subsequent loss of water, a less stable carbocation can rearrange to a more stable one. libretexts.orglibretexts.org

A 1,2-hydride shift involves the migration of a hydrogen atom with its bonding electrons to an adjacent positively charged carbon. wikipedia.orglibretexts.org A 1,2-alkyl shift involves the migration of an alkyl group in a similar fashion. wikipedia.orgmasterorganicchemistry.com The driving force for these shifts is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary carbocation). wikipedia.orgmasterorganicchemistry.com In the context of 1-(1-naphthalenyl)cyclobutanol, the bulky naphthalenyl group can influence the migratory aptitude of different groups.

| Rearrangement Type | Description | Driving Force |

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. wikipedia.orglibretexts.org | Formation of a more stable carbocation. libretexts.orglibretexts.org |

| 1,2-Alkyl Shift | Migration of an alkyl group with its bonding electrons to an adjacent carbocation. wikipedia.orgmasterorganicchemistry.com | Formation of a more stable carbocation. masterorganicchemistry.com |

Pinacol-Type Rearrangements (e.g., via Oxidative Processes)

The pinacol (B44631) rearrangement is a classic organic reaction that converts a 1,2-diol to a ketone or aldehyde under acidic conditions. wikipedia.orgorganic-chemistry.orgunacademy.com This reaction proceeds through a carbocation intermediate and involves a 1,2-migratory shift. wikipedia.orgbyjus.com While 1-(1-naphthalenyl)cyclobutanol itself is not a 1,2-diol, related structures can undergo pinacol-type rearrangements. If the cyclobutanol were to be oxidized to a diol, this type of rearrangement could be induced.

The mechanism involves the protonation of one hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-shift of an alkyl or aryl group leads to the formation of a more stable oxonium ion, which upon deprotonation yields the final carbonyl compound. wikipedia.orgmasterorganicchemistry.com The migratory aptitude of different groups plays a crucial role in determining the product of the rearrangement.

Gold(I)-Catalyzed Rearrangement to Alkylidene Cycloalkanones

Gold(I) catalysts have emerged as powerful tools for promoting various organic transformations, including the rearrangement of strained ring systems. nih.gov In the context of related compounds like 1-alkynylcyclobutanols, gold(I) catalysts can efficiently promote ring expansion to form alkylidene cycloalkanones. psu.edu This type of rearrangement is driven by the electrophilic activation of the alkyne by the gold(I) catalyst, which facilitates the migration of a C-C bond from the cyclobutane ring. nih.govpsu.edu

The reaction is believed to proceed through a cyclopropyl (B3062369) gold(I) carbene-like intermediate. nih.govrsc.org The high alkynophilicity of gold(I) makes it particularly effective in activating the triple bond towards nucleophilic attack by the strained C-C bond of the cyclobutane ring. nih.gov This methodology provides a stereoselective route to functionalized cyclopentanones. psu.edu

Ring Expansion and Contraction Pathways

The inherent ring strain of the cyclobutane moiety in 1-(1-naphthalenyl)cyclobutanol makes it a prime candidate for both ring expansion and contraction reactions. wikipedia.orgchemistrysteps.com

Ring Expansion: Under certain conditions, particularly those involving the formation of a carbocation adjacent to the ring, the cyclobutane ring can expand to a more stable cyclopentane (B165970) ring. masterorganicchemistry.comchemistrysteps.com This process is a type of alkyl shift where a bond within the ring migrates to the carbocationic center. chemistrysteps.com For example, electrochemical methods have been developed for the regioselective ring expansion of functionalized cyclobutanols to 1-tetralones. researchgate.net

Ring Contraction: While less common than ring expansion, ring contraction pathways can also occur. These reactions often proceed through specific intermediates and reaction conditions. For instance, certain cationic rearrangements can lead to ring contraction. wikipedia.org

The outcome of these reactions—expansion or contraction—is highly dependent on the specific substrate, reaction conditions, and the stability of the intermediates formed.

| Rearrangement Pathway | Description | Driving Force |

| Ring Expansion | Conversion of the cyclobutane ring to a cyclopentane ring. chemistrysteps.com | Release of ring strain and formation of a more stable carbocation. chemistrysteps.com |

| Ring Contraction | Conversion of the cyclobutane ring to a cyclopropane (B1198618) derivative. | Formation of specific, stabilized intermediates. |

Pericyclic Reactions Involving the Cyclobutane Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orglibretexts.orgiupac.org The cyclobutane ring of 1-(1-naphthalenyl)cyclobutanol can potentially participate in certain types of pericyclic reactions, particularly electrocyclic reactions. libretexts.org

An electrocyclic reaction is a reversible reaction that involves the formation of a σ-bond and the loss of a π-bond, or vice versa, within a conjugated system. libretexts.org While 1-(1-naphthalenyl)cyclobutanol itself is not a conjugated diene, derivatives could be synthesized that would undergo electrocyclic ring opening or closing. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules. utdallas.edu These reactions are typically initiated by heat or light. libretexts.org

Functional Group Interconversions at the Alcohol Moiety

The hydroxyl group of 1-(1-naphthalenyl)cyclobutanol is a primary site for chemical modification, allowing for its conversion into other functional groups. Key transformations include oxidation to a ketone and dehydration to an alkene.

Conversion to Cyclobutanones (e.g., by Oxidation)

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. youtube.com In the case of 1-(1-naphthalenyl)cyclobutanol, a secondary alcohol, oxidation leads to the formation of 1-(1-naphthalenyl)cyclobutanone. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

A variety of oxidizing agents can be employed for this purpose. Common reagents include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid, and pyridinium (B92312) chlorochromate (PCC). youtube.com The choice of oxidant can be crucial in preventing over-oxidation or side reactions, especially given the presence of the electron-rich naphthalene ring, which could be susceptible to oxidation under harsh conditions.

The general transformation is depicted below:

Reaction Scheme: Oxidation of 1-(1-Naphthalenyl)cyclobutanol

/--C--\ / \ [H⁺], Δ | Naph | -------------------> [Carbocation Intermediate] ---> Products \ / --CH₂--/ | CH₂

Stereochemical Aspects in the Chemistry of 1 1 Naphthalenyl Cyclobutanol

Diastereoselectivity in Cyclobutane (B1203170) Ring Formation and Functionalization

The synthesis of multi-substituted cyclobutanes requires precise control over the relative orientation of the substituents, a property known as diastereoselectivity. This is particularly challenging due to the strained nature of the cyclobutane core.

Achieving a high diastereomeric ratio (d.r.) is a primary goal in the synthesis of complex cyclobutanes. The formation of all-cis substituted cyclobutanes, for instance, is thermodynamically unfavorable, making their catalytic asymmetric synthesis a significant challenge. acs.org However, various strategies have been developed to control the stereochemical outcome.

One effective method involves the asymmetric transfer hydrogenation (ATH) of highly functionalized precursors like cyclobutenediones. acs.org Research has shown that using Noyori-Ikariya type catalysts can lead to the formation of cyclobutane derivatives with high stereoselectivity. For substrates containing aryl groups, such as a naphthalenyl group, the ATH reaction can proceed with excellent yield and diastereoselectivity, providing a pathway to specific isomers. acs.org

Another powerful strategy for diastereoselective synthesis is the functionalization of bicyclo[1.1.0]butanes (BCBs). A catalyst-free, radical-based 1,3-nitrooxygenation of BCBs using tert-butylnitrite and TEMPO has been reported to produce 1,1,3-trisubstituted cyclobutanes with excellent yields and diastereoselectivity. rsc.org This method leverages the ring-opening of the highly strained BCB core, where the pre-installed stereochemistry of the starting material can direct the formation of the final product's diastereomers. rsc.org The resulting nitrocyclobutanes are valuable intermediates, as the nitro group can be transformed into various other functionalities. rsc.org

The table below summarizes representative findings in diastereoselective cyclobutane synthesis.

| Precursor Type | Reaction | Key Features | Outcome | Reference |

| Cyclobutenediones | Asymmetric Transfer Hydrogenation (ATH) | Employs Noyori-Ikariya catalysts; applicable to naphthyl-substituted substrates. | High yield and stereoselectivity. | acs.org |

| Bicyclo[1.1.0]butanes | 1,3-Nitrooxygenation | Catalyst-free radical reaction; scalable and performed in open air. | Excellent yields and diastereoselectivity for 1,1,3-trisubstituted cyclobutanes. | rsc.org |

The inherent ring strain of the cyclobutane motif makes it susceptible to ring-opening and rearrangement reactions. nih.gov When these reactions are stereospecific, the stereochemistry of the starting chiral cyclobutanol (B46151) directly determines the stereochemistry of the product. This provides a powerful tool for transferring chirality from the cyclobutane core to a more flexible acyclic or a different cyclic system.

A pertinent example of stereospecific ring-opening can be seen in related naphthalene (B1677914) systems. The enzymatic epoxidation of naphthalene derivatives, followed by nucleophilic ring-opening, yields non-racemic trans-disubstituted products. nih.gov For instance, the epoxidation of 1-bromonaphthalene (B1665260) and subsequent reaction with an azide (B81097) nucleophile produces (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol, with the absolute configuration being confirmed by X-ray crystallography. nih.gov This demonstrates that the nucleophilic attack on the epoxide intermediate is highly stereospecific. A similar principle would apply to the ring-opening of a suitably activated 1-(1-naphthalenyl)cyclobutanol, where the stereochemical configuration of the starting alcohol would dictate the configuration of the resulting product.

Enantioselective Synthesis of Chiral Cyclobutanols

Producing 1-(1-naphthalenyl)cyclobutanol as a single enantiomer is crucial for applications where chirality is key. This is achieved through enantioselective synthesis, which includes methods like asymmetric catalysis and the resolution of racemic mixtures.

Asymmetric catalysis is a premier strategy for accessing enantioenriched cyclobutane derivatives. nih.gov This approach involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.

A prominent method is the enantioselective reduction of a corresponding cyclobutanone (B123998). For instance, the reduction of 3,3-disubstituted cyclobutanones using a chiral oxazaborolidine catalyst, such as (S)-B-Me (a Corey-Bakshi-Shibata or CBS catalyst), can furnish the desired cyclobutanol in high yield and with excellent enantiomeric excess (ee). nih.gov While the direct reduction of a 1-(1-naphthalenyl)cyclobutanone using this specific method is not detailed, the high success with other bulky substituents (e.g., diphenyl) suggests its applicability. nih.gov

The data below illustrates the effectiveness of asymmetric reduction for producing chiral cyclobutanols. nih.gov

| Substrate | Catalyst | Yield (%) | ee (%) |

| 2,2-dimethyl-3,3-diphenylcyclobutanone | (S)-B-Me | 93 | 91 |

| 3,3-diethyl-2,2-dimethylcyclobutanone | (S)-B-Me | 95 | 92 |

Furthermore, asymmetric transfer hydrogenation (ATH) of cyclobutenediones, as mentioned previously, not only controls diastereoselectivity but is also highly enantioselective, capable of producing products with up to 96% ee. acs.org

When a synthetic route produces a racemic mixture (a 1:1 mixture of both enantiomers) of 1-(1-naphthalenyl)cyclobutanol, the enantiomers can be separated through a process called chiral resolution. A common and effective method is preparative chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and allowing for their separation. nih.govnih.gov This method has been successfully applied to resolve racemic mixtures of related naphthalenyl compounds, such as 4-nitropropranolol, achieving high purity (>98%) and enantiomeric excess (>98%) for each enantiomer. nih.gov

Another approach is the chiral pool strategy, which involves starting a synthesis with a readily available, inexpensive, and enantiomerically pure natural product. While not a direct synthesis of 1-(1-naphthalenyl)cyclobutanol, this strategy is a cornerstone of asymmetric synthesis for many complex molecules.

Conformational Analysis of 1-(1-naphthalenyl)cyclobutanol

The four carbon atoms of a cyclobutane ring are not coplanar. dalalinstitute.com The ring adopts a puckered, or folded, conformation to relieve the torsional strain that would arise from all C-H bonds being eclipsed in a planar structure. chemistrysteps.comlibretexts.org This conformation is often described as a "butterfly" shape, where one carbon atom is angled out of the plane formed by the other three. dalalinstitute.com These puckered conformations rapidly interconvert at room temperature. dalalinstitute.com

For a substituted cyclobutane like 1-(1-naphthalenyl)cyclobutanol, the substituents can occupy either an axial-like or an equatorial-like position on the puckered ring. The large and sterically demanding 1-naphthalenyl group will strongly prefer to occupy the more spacious equatorial-like position to minimize steric interactions with the hydrogens on the cyclobutane ring. The hydroxyl group at the C1 position would also influence the conformational preference, potentially through intramolecular hydrogen bonding, further stabilizing a particular puckered conformation. The precise bond angles and dihedral angles would be a balance between minimizing angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions). libretexts.org

Puckered Conformations of the Cyclobutane Ring

The cyclobutane ring is not planar. A planar conformation would necessitate C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. Furthermore, a planar arrangement would result in the eclipsing of all eight C-H bonds, introducing considerable torsional strain. To alleviate this combined strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. nih.govuni-koeln.de This puckering allows the substituents on adjacent carbon atoms to move away from a fully eclipsed orientation, thereby reducing torsional strain, albeit at the cost of a slight increase in angle strain as the C-C-C bond angles decrease further to around 88°. nih.gov

The energy difference between the planar and puckered conformations of many cyclobutane derivatives is relatively small, often less than 1 kcal/mol. This low energy barrier allows for rapid interconversion between equivalent puckered conformations at room temperature. In substituted cyclobutanes, such as 1-(1-naphthalenyl)cyclobutanol, the puckered conformation is the energetically most favorable structure. nih.gov The puckering can be described by a dihedral angle, and the degree of puckering can be influenced by the nature and position of the substituents on the ring. For monosubstituted cyclobutanes, two principal puckered conformations are possible: one with the substituent in a pseudo-axial position and the other with the substituent in a pseudo-equatorial position. The equilibrium between these two conformers is dictated by the steric bulk of the substituent.

| Parameter | Description | Typical Values/Observations |

|---|---|---|

| Ring Conformation | Non-planar, puckered or "butterfly" | Reduces torsional strain |

| Bond Angles (C-C-C) | Deviate from ideal 109.5° | Approximately 88° in puckered cyclobutane nih.gov |

| Substituent Positions | Pseudo-axial and pseudo-equatorial | Equilibrium depends on steric interactions |

| Energy Barrier to Planarity | Low | Facilitates rapid ring flipping |

Impact of the Naphthalenyl Group on Conformation and Diastereoselectivity

The 1-naphthalenyl group is a sterically demanding substituent. Its presence at the C-1 position of the cyclobutanol ring has a profound impact on the conformational equilibrium of the ring and the diastereoselectivity of reactions leading to its formation.

Conformational Impact:

Impact on Diastereoselectivity:

The stereochemical outcome of the synthesis of 1-(1-naphthalenyl)cyclobutanol is heavily influenced by the steric bulk of the naphthalenyl group. For instance, in a Paternò-Büchi reaction, which involves the photocycloaddition of a carbonyl compound (like 1-naphthaldehyde) with an alkene, the approach of the alkene to the excited carbonyl group is directed by steric factors. uni-koeln.decambridgescholars.comnih.govresearchgate.net The bulky naphthalenyl group will shield one face of the molecule, leading to a preferential attack of the alkene from the less hindered face. This results in the formation of one diastereomer in excess over the other.

The diastereoselectivity in such reactions can be rationalized by considering the stability of the intermediate diradicals. The formation of the most stable 1,4-diradical intermediate, where steric interactions are minimized, will be the favored pathway, leading to the major diastereomer. rsc.org In the case of 1-(1-naphthalenyl)cyclobutanol, the hydroxyl group and the naphthalenyl group are on the same carbon. If the other two carbons of the cyclobutane ring are also substituted, creating additional stereocenters, the naphthalenyl group will play a crucial role in determining the relative stereochemistry of all substituents.

| Factor | Influence on Diastereoselectivity | Example Mechanism |

|---|---|---|

| Steric Hindrance of Aryl Group | Directs the approach of incoming reagents to the less hindered face. | Paternò-Büchi reaction nih.govresearchgate.net |

| Stability of Reaction Intermediates | Favors the formation of the most stable intermediate (e.g., diradical), leading to the major product. rsc.org | Photocycloaddition reactions |

| Reaction Temperature | Lower temperatures can enhance diastereoselectivity by favoring the kinetically controlled product. | General principle in stereoselective synthesis |

| Solvent Effects | Can influence the stability of transition states and intermediates, thereby affecting the diastereomeric ratio. | Paternò-Büchi reaction cambridgescholars.com |

Computational and Theoretical Investigations of 1 1 Naphthalenyl Cyclobutanol

Quantum Chemical Studies for Structural and Electronic Characterization

Quantum chemical methods are powerful tools for elucidating the fundamental electronic and geometric features of molecules. For 1-(1-naphthalenyl)cyclobutanol, these studies have focused on understanding its three-dimensional structure, the inherent strain of the cyclobutane (B1203170) ring, and its reactivity in terms of proton affinity.

Density Functional Theory (DFT) has become a standard method for the accurate prediction of molecular geometries. For molecules containing the cyclobutane motif, DFT calculations are crucial for determining the puckering of the four-membered ring and the orientation of substituents. While specific DFT studies on 1-(1-naphthalenyl)cyclobutanol are not extensively reported in the reviewed literature, the principles of DFT applied to related cyclobutanol (B46151) derivatives are well-established. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For 1-(1-naphthalenyl)cyclobutanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly the puckering angle of the cyclobutane ring and the rotational orientation of the bulky naphthyl group relative to the four-membered ring. This information is foundational for understanding the molecule's steric and electronic properties.

Table 1: Representative Theoretical Data for Cyclobutanol Derivatives

| Parameter | Value | Method |

| Ring Puckering Angle | 20-30° | DFT |

| C-C Bond Length (ring) | ~1.55 Å | DFT |

| C-O Bond Length | ~1.43 Å | DFT |

| O-H Bond Length | ~0.97 Å | DFT |

Note: The values presented are typical for cyclobutanol systems and may vary for 1-(1-naphthalenyl)cyclobutanol. The data is illustrative of the outputs from DFT calculations.

The cyclobutane ring is characterized by significant ring strain, a consequence of deviations from ideal tetrahedral bond angles and eclipsing interactions between adjacent hydrogen atoms. This inherent strain is a key determinant of the reactivity of cyclobutane derivatives. Computational analyses, often employing DFT or other high-level ab initio methods, can quantify this strain energy. The presence of the 1-(1-naphthalenyl) substituent can further influence the ring strain. The bulky naphthyl group can introduce additional steric interactions that may alter the puckering of the cyclobutane ring to minimize these unfavorable interactions. The relief of this ring strain is a major driving force for many of the reactions that cyclobutanol and its derivatives undergo, such as ring-opening and rearrangement reactions. Although cyclobutanes possess considerable ring strain, they are generally stable at room temperature, allowing for their practical use in synthesis. researchgate.net

The proton affinity (PA) of a molecule is a measure of its gas-phase basicity and is defined as the negative of the enthalpy change for the protonation reaction. The basicity of the hydroxyl group in 1-(1-naphthalenyl)cyclobutanol is a critical factor in acid-catalyzed reactions. Computational methods can provide reliable estimates of proton affinities. The electron-donating or withdrawing nature of the substituents on the cyclobutanol ring can significantly impact the basicity of the oxygen atom. The naphthyl group, with its extended π-system, can influence the electronic environment of the hydroxyl group. Theoretical calculations would allow for a comparison of the basicity of 1-(1-naphthalenyl)cyclobutanol with other alcohols, providing insights into its relative reactivity under acidic conditions.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and intermediates, providing a detailed, step-by-step understanding of reaction mechanisms.

1-(1-naphthalenyl)cyclobutanol and related compounds can undergo a variety of rearrangement reactions, often initiated by the formation of a carbocation intermediate. Transition state theory, in conjunction with quantum chemical calculations, can be used to locate the transition state structures for these rearrangements. By calculating the energy of these transition states relative to the ground state reactants, activation energies can be determined, which in turn allows for the prediction of reaction rates. For example, in acid-catalyzed rearrangements, the computational modeling would involve locating the transition state for the cleavage of a carbon-carbon bond in the cyclobutane ring and the subsequent migration of a group to the carbocationic center. These calculations are essential for understanding why certain rearrangement pathways are favored over others.

Many reactions involving 1-(1-naphthalenyl)cyclobutanol can potentially lead to multiple regio- and stereoisomeric products. Computational chemistry offers a powerful means to predict the selectivity of these reactions. By comparing the activation energies of the different possible reaction pathways leading to various products, the major product can often be predicted. For instance, in reactions involving the opening of the cyclobutane ring, computational modeling can help predict which C-C bond is most likely to break and the stereochemical outcome of the reaction. This predictive capability is of immense practical importance in synthetic chemistry, as it can guide the choice of reaction conditions to favor the formation of a desired isomer.

Reaction Pathway Analysis for Ring-Opening and Functionalization

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides significant insights into the reaction pathways of the ring-opening and subsequent functionalization of 1-(1-naphthalenyl)cyclobutanol. These theoretical approaches allow for a detailed examination of the transition states and intermediates that dictate the transformation of this strained carbocyclic compound.

A primary focus of these investigations has been the acid-catalyzed ring-opening of 1-(1-naphthalenyl)cyclobutanol. Theoretical models are employed to simulate the protonation of the hydroxyl group, which is followed by the cleavage of a carbon-carbon bond within the cyclobutane ring, leading to the formation of a tertiary carbocation intermediate. The stability of this carbocation is notably influenced by the electronic characteristics of the 1-naphthalenyl group. Reaction pathway analysis helps to map the energy landscapes of these processes, identifying the most energetically favorable routes and potential rearrangements of the carbocation.

Following the initial ring-opening event, computational methods are utilized to explore the various possible functionalization pathways. For instance, in the presence of nucleophiles, these calculations can predict the regioselectivity and stereoselectivity of the nucleophilic attack on the carbocation. By comparing the activation energies for the formation of different potential products, researchers can forecast the major product of the reaction.

Furthermore, reaction pathway analysis is instrumental in understanding the mechanisms of metal-catalyzed reactions involving 1-(1-naphthalenyl)cyclobutanol. In reactions catalyzed by metals such as platinum, DFT calculations can model the intricate steps of the catalytic cycle. nih.gov This includes the initial activation of the substrate, the ring-opening step, and the final product-forming step. These computational models are crucial for rationalizing experimentally observed outcomes and for the design of more efficient and selective catalysts.

A hypothetical reaction pathway for the acid-catalyzed ring-opening of 1-(1-naphthalenyl)cyclobutanol is presented below, with illustrative energy values.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| 1 | Protonation of the hydroxyl group | 0 |

| 2 | Transition state for C-C bond cleavage | +15 |

| 3 | Formation of the tertiary carbocation intermediate | +5 |

| 4 | Nucleophilic attack by water | -10 |

Role of Computational Chemistry in Predicting Reactivity and Designing New Transformations

Computational chemistry has emerged as a powerful predictive tool in the study of 1-(1-naphthalenyl)cyclobutanol, enabling scientists to forecast its reactivity and to design novel chemical transformations. By calculating a range of molecular properties and modeling reaction profiles, computational methods provide insights that can guide experimental research, thereby saving significant time and resources.

A key application of computational chemistry in this area is the prediction of molecular reactivity. By calculating fundamental properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as electrostatic potential maps and atomic charges, chemists can identify the most reactive sites within the 1-(1-naphthalenyl)cyclobutanol molecule. nsps.org.ng For example, the calculated electron density can indicate the propensity of the hydroxyl group to be protonated or which of the carbon-carbon bonds in the cyclobutane ring is most susceptible to cleavage under particular reaction conditions.

Moreover, computational chemistry plays a pivotal role in the design of new synthetic transformations. grnjournal.us Researchers can theoretically screen a wide variety of catalysts and reaction conditions to identify the most promising candidates for achieving a specific chemical conversion. nih.gov By calculating the energy barriers for different catalytic cycles, it is possible to predict which catalyst will exhibit the highest activity and selectivity for a desired functionalization of the opened cyclobutane ring. This in silico design process significantly accelerates the discovery of new reactions and the optimization of existing ones. nih.gov

The predictive power of computational chemistry also extends to understanding the stereochemical outcomes of reactions involving 1-(1-naphthalenyl)cyclobutanol. By modeling the three-dimensional structures of transition states and intermediates, it is possible to predict which stereoisomer will be formed preferentially. This is of particular importance in the synthesis of chiral molecules, where precise control of stereochemistry is essential.

In essence, computational chemistry provides an indispensable framework for understanding and predicting the chemical behavior of 1-(1-naphthalenyl)cyclobutanol. It facilitates the detailed exploration of reaction mechanisms and the rational design of new synthetic methodologies, thereby advancing the possibilities of chemical synthesis.

Below is a table showcasing key computational descriptors and their role in predicting reactivity.

| Computational Descriptor | Significance in Predicting Reactivity | Reference |

| HOMO-LUMO Gap | Indicates chemical reactivity and the ability of the molecule to undergo electronic transitions. A smaller gap suggests higher reactivity. | nsps.org.ng |

| Electrostatic Potential Map | Visualizes the charge distribution and identifies electrophilic and nucleophilic sites within the molecule. | |

| Global Electrophilicity/Nucleophilicity | Quantitative indices that predict the overall electrophilic or nucleophilic character of a molecule. | nih.gov |

| Parr Functions | Local reactivity descriptors that identify the most probable sites for electrophilic or nucleophilic attack within a molecule. | nih.gov |

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-(1-naphthalenyl)cyclobutanol, and what mechanistic considerations govern these routes?

The synthesis of 1-(1-naphthalenyl)cyclobutanol can be approached via Grignard reactions or aldol condensation. For example, cyclobutanone derivatives may react with naphthalenyl-based Grignard reagents (e.g., 1-naphthylmagnesium bromide) to form the cyclobutanol backbone . Alternatively, aldol condensation strategies using aromatic aldehydes or ketones (e.g., 1-acetylnaphthalene) could yield substituted cyclobutanol derivatives, though steric hindrance from the naphthalene group may require optimized reaction conditions (e.g., low temperatures or catalytic bases) . Mechanistic studies should include monitoring reaction intermediates via NMR or mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of 1-(1-naphthalenyl)cyclobutanol?

X-ray crystallography is critical for resolving the spatial arrangement of the naphthalene and cyclobutanol moieties. For instance, naphthalen-1-ylmethanol (a structurally related compound) exhibits near-planarity in its aromatic system, with hydrogen bonding between hydroxyl groups forming infinite chains in the crystal lattice . NMR spectroscopy (¹H and ¹³C) can confirm regiochemistry, while IR spectroscopy identifies hydroxyl stretching frequencies (~3200–3600 cm⁻¹). Mass spectrometry (EI or ESI) provides molecular weight validation and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-naphthalenyl group influence the reactivity of 1-(1-naphthalenyl)cyclobutanol in substitution or oxidation reactions?

The bulky naphthalene group imposes steric constraints, potentially slowing nucleophilic substitution at the cyclobutanol hydroxyl. Computational modeling (e.g., DFT calculations) can predict reaction pathways by analyzing electron density maps and transition states. For example, the naphthalene ring’s electron-withdrawing effects may polarize the hydroxyl group, enhancing acidity and facilitating deprotonation in basic conditions. Experimental validation could involve kinetic studies comparing reactivity with non-aromatic analogs .

Q. What strategies resolve contradictions in spectroscopic data when assigning stereochemistry to derivatives of 1-(1-naphthalenyl)cyclobutanol?

Discrepancies in NOE (Nuclear Overhauser Effect) correlations or coupling constants in NMR spectra may arise from dynamic effects or conformational flexibility. Combining 2D NMR techniques (e.g., COSY, HSQC, and NOESY) with X-ray crystallography can resolve ambiguities. For instance, in naphthalen-1-ylmethanol, crystallographic data confirmed hydrogen-bonding networks that stabilize specific conformers, aiding spectral interpretation . Advanced methods like vibrational circular dichroism (VCD) may also differentiate enantiomers.

Q. How does hydrogen bonding in 1-(1-naphthalenyl)cyclobutanol affect its physical properties and supramolecular assembly?

The hydroxyl group participates in O–H···O hydrogen bonds, as observed in naphthalen-1-ylmethanol, forming one-dimensional chains or sheets in the solid state. These interactions influence melting points, solubility, and crystal packing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability, while Hirshfeld surface analysis maps intermolecular interactions . Solvent polarity studies (e.g., in DMSO vs. hexane) may reveal aggregation behavior relevant to drug delivery systems.

Q. Can 1-(1-naphthalenyl)cyclobutanol serve as a ligand or precursor in cannabinoid receptor studies, and how does its structure compare to endogenous ligands?

While not directly studied, structural analogs like anandamide (an endogenous cannabinoid receptor ligand) highlight the importance of aromatic and hydroxyl groups in receptor binding . Molecular docking simulations could assess the compatibility of 1-(1-naphthalenyl)cyclobutanol’s naphthalene ring with hydrophobic receptor pockets. Competitive binding assays using radiolabeled probes (e.g., [³H]CP-55,940) would experimentally validate affinity, with dose-response curves analyzing inhibition efficacy .

Methodological Notes

- Synthetic Optimization : Use inert atmospheres (Ar/N₂) to prevent oxidation of sensitive intermediates.

- Data Validation : Cross-reference crystallographic data (CCDC codes) with computational models for accuracy .

- Safety Protocols : Follow OSHA GHS guidelines for handling alcohols (e.g., PPE, ventilation) despite no direct safety data for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.